Cas no 79909-92-5 (methyl 4-amino-2,6-dimethyl-benzoate)

Methyl 4-amino-2,6-dimethyl-benzoate is a benzoate ester derivative featuring an amino group and two methyl substituents on the aromatic ring. This compound is valued for its role as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-donating amino and methyl groups enhance its reactivity in electrophilic aromatic substitution and other functionalization reactions. Its ester moiety also allows for further derivatization under mild conditions. The compound exhibits good stability under standard storage conditions, making it a reliable reagent for synthetic applications. Its structural features contribute to its utility in constructing complex molecular frameworks with precision.
methyl 4-amino-2,6-dimethyl-benzoate structure
79909-92-5 structure
Product Name:methyl 4-amino-2,6-dimethyl-benzoate
CAS No:79909-92-5
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD20691178
CID:1091602
PubChem ID:12769676
Update Time:2025-06-08

methyl 4-amino-2,6-dimethyl-benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-amino-2,6-dimethylbenzoate
    • AK145533
    • AM807278
    • 4-Amino-2,6-dimethylbenzoic acid methyl ester
    • methyl 4-amino-2,6-dimethyl-benzoate
    • Methyl 4-amino-2,6-dimethylbenzoate (ACI)
    • MFCD20691178
    • methyl4-amino-2,6-dimethylbenzoate
    • AE-562/43458612
    • AS-32320
    • 79909-92-5
    • SCHEMBL10073229
    • SY242019
    • EN300-3043064
    • CS-0098757
    • DA-32516
    • AKOS022178020
    • MDL: MFCD20691178
    • Inchi: 1S/C10H13NO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,11H2,1-3H3
    • InChI Key: XSDROOHFZHGXIX-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C)=CC(N)=CC=1C)OC

Computed Properties

  • Exact Mass: 179.094628657g/mol
  • Monoisotopic Mass: 179.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 52.3

methyl 4-amino-2,6-dimethyl-benzoate Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Keep in dark place,Sealed in dry,Room Temperature

methyl 4-amino-2,6-dimethyl-benzoate Pricemore >>

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methyl 4-amino-2,6-dimethyl-benzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Dichloromethane
Reference
Carbon-13 NMR study on the nature of resonance interactions in 4-substituted benzonitriles, acetophenones, and methyl benzoates
Dell'Erba, Carlo; et al, Journal of Organic Chemistry, 1988, 53(15), 3564-8

methyl 4-amino-2,6-dimethyl-benzoate Raw materials

methyl 4-amino-2,6-dimethyl-benzoate Preparation Products

methyl 4-amino-2,6-dimethyl-benzoate Suppliers

Amadis Chemical Company Limited
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(CAS:79909-92-5)methyl 4-amino-2,6-dimethyl-benzoate
Order Number:A917963
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:04
Price ($):355.0
Email:sales@amadischem.com

methyl 4-amino-2,6-dimethyl-benzoate Related Literature

Additional information on methyl 4-amino-2,6-dimethyl-benzoate

Comprehensive Guide to Methyl 4-Amino-2,6-Dimethyl-Benzoate (CAS No. 79909-92-5): Properties, Applications, and Industry Insights

Methyl 4-amino-2,6-dimethyl-benzoate (CAS No. 79909-92-5) is a specialized organic compound with a growing presence in pharmaceutical and agrochemical research. This ester derivative, characterized by its amino and methyl functional groups, has garnered attention for its unique chemical properties and potential applications. As industries increasingly focus on sustainable and efficient synthetic pathways, compounds like methyl 4-amino-2,6-dimethyl-benzoate are being reevaluated for their versatility in molecular design.

The compound's structure features a benzoate core, which is a common motif in bioactive molecules. Researchers are particularly interested in its electron-donating substituents (amino and methyl groups), which influence its reactivity in nucleophilic substitution reactions. Recent studies highlight its role as a building block for more complex architectures in drug discovery, especially in the development of small-molecule inhibitors targeting specific enzymatic pathways.

In the context of green chemistry trends, methyl 4-amino-2,6-dimethyl-benzoate has been explored as a potential intermediate for biodegradable materials. Its stability under mild conditions makes it suitable for catalyzed reactions, aligning with the industry's shift toward energy-efficient synthesis. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to verify its purity, a critical factor given the compound's use in high-value applications.

From a commercial perspective, demand for CAS 79909-92-5 has risen in parallel with advancements in custom synthesis services. Suppliers emphasize its low toxicity profile compared to analogous aromatic compounds, addressing safety concerns in industrial settings. Regulatory compliance, particularly regarding REACH and GMP standards, further underscores its suitability for global supply chains.

Emerging discussions in scientific forums often center on optimizing the cost-effective production of methyl 4-amino-2,6-dimethyl-benzoate. Innovations in continuous flow chemistry and microwave-assisted synthesis have shown promise in scaling up yields while minimizing waste—a key consideration for sustainable manufacturing.

For researchers investigating structure-activity relationships (SAR), this compound serves as a valuable template due to its modular functionalization potential. Its meta-substitution pattern offers distinct steric and electronic effects, which are exploitable in medicinal chemistry projects. Recent patent filings suggest its utility in designing next-generation antimicrobial agents, reflecting broader trends in combating antibiotic resistance.

Storage and handling recommendations for 79909-92-5 typically advise protection from moisture and prolonged light exposure to maintain stability. Technical datasheets often specify argon atmosphere storage for long-term preservation, highlighting the compound's sensitivity to oxidative degradation.

As the scientific community prioritizes AI-driven molecular design, datasets involving methyl 4-amino-2,6-dimethyl-benzoate are being incorporated into machine learning models to predict novel derivatives. This intersection of computational chemistry and experimental validation exemplifies modern approaches to accelerated discovery.

In summary, methyl 4-amino-2,6-dimethyl-benzoate (CAS No. 79909-92-5) represents a multifaceted tool for chemists, bridging gaps between academic research and industrial applications. Its adaptability to evolving methodologies—from catalysis to digital chemistry—positions it as a compound of enduring relevance in the molecular sciences.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79909-92-5)methyl 4-amino-2,6-dimethyl-benzoate
A917963
Purity:99%
Quantity:5g
Price ($):355.0
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